molecular formula C10H8ClN3O3S B5581060 N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide

N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide

Cat. No.: B5581060
M. Wt: 285.71 g/mol
InChI Key: GIJZZBQVODFJDM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide is a chemical compound that belongs to the class of sulfonylimidazoles This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, with a carboxamide group and a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with imidazole-1-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to complete the reaction.

The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-naphthalene sulfonamide
  • 3-methyl-4-((naphthalen-1-ylsulfonyl)oxy)benzoic acid
  • [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides

Uniqueness

N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and imidazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-chlorophenyl)sulfonylimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c11-8-3-1-2-4-9(8)18(16,17)13-10(15)14-6-5-12-7-14/h1-7H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJZZBQVODFJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC(=O)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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